molecular formula C13H11ClFNO2S B270671 N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide

货号 B270671
分子量: 299.75 g/mol
InChI 键: DZZHJMDPTFVSJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of chloride ions across cell membranes.

作用机制

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. This, in turn, leads to a decrease in the production of mucus in the lungs and other tissues, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to effectively inhibit the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in various cell types, including human airway epithelial cells and intestinal cells. This inhibition leads to a decrease in the production of mucus and an improvement in lung function in animal models of cystic fibrosis. Additionally, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to have minimal toxicity and does not affect the activity of other ion channels in cells.

实验室实验的优点和局限性

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its potency and selectivity for the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein. This compound has been extensively studied and characterized, making it a reliable tool for investigating the role of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide in various biological processes. However, one limitation of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 is its relatively high cost, which may limit its use in some research settings.

未来方向

There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 and its potential use in treating cystic fibrosis. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors that can effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in individuals with cystic fibrosis. Additionally, researchers are exploring the use of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors in combination with other drugs to improve the efficacy of cystic fibrosis treatments. Finally, ongoing research is focused on understanding the underlying mechanisms of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibition and its effects on various biological processes.

合成方法

The synthesis of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound has been shown to effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, which is defective in individuals with cystic fibrosis. By inhibiting N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide activity, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has the potential to improve lung function and reduce the severity of symptoms in individuals with cystic fibrosis.

属性

产品名称

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide

分子式

C13H11ClFNO2S

分子量

299.75 g/mol

IUPAC 名称

N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(8-13(9)14)16-19(17,18)12-4-2-3-10(15)7-12/h2-8,16H,1H3

InChI 键

DZZHJMDPTFVSJC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl

规范 SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。